molecular formula C13H14N2O B7902821 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine

2-Amino-5-(4-methoxyphenyl)-4-methylpyridine

Cat. No. B7902821
M. Wt: 214.26 g/mol
InChI Key: PFHDXSVGNFLVRO-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxyphenyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry of Aryl-Substituted Hydroxypyridines : The aminomethylation of 2-(4'-methoxyphenyl)-3-hydroxypyridine was studied, demonstrating the specific chemical reactions and molecular interactions involved in such processes (Smirnov, Kuz’min, Lezina, & Dyumaev, 1970).

  • Synthesis and Characterization of Schiff Bases : Research on the synthesis of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, which are closely related to 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine, provides insights into the structural and chemical properties of these compounds (Bai Linsha, 2015).

  • Inhibition of Voltage-Gated Potassium Channels : Derivatives of 4-Aminopyridine, which are structurally similar to the compound , have been investigated for their ability to block voltage-gated potassium channels, indicating potential applications in medical imaging and therapy (Rodríguez-Rangel et al., 2020).

  • Corrosion Inhibition in Acidic Medium : N-substituted 2-aminopyridine derivatives have been examined for their effectiveness in inhibiting corrosion of mild steel in acidic environments, showing the practical applications of these compounds in industrial settings (Verma et al., 2018).

  • Antimitotic Agents : Studies on isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, which share structural similarities with the compound of interest, have explored their biological activity, particularly in antimitotic applications (Temple & Rener, 1992).

  • Synthesis and Crystal Structures of Antipyrine Derivatives : The synthesis and structural analysis of antipyrine derivatives, including those with 4-methoxyphenyl groups, have been reported, suggesting potential applications in antibacterial activities (Xin‐Yan Zhang, 2011).

  • Corrosion Inhibition by Pyridine Derivatives : Pyridine derivatives, such as 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties on mild steel, contributing to the understanding of their industrial applications (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name

5-(4-methoxyphenyl)-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-7-13(14)15-8-12(9)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHDXSVGNFLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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